2-(3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-3-oxopropyl)malononitrile
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Overview
Description
2-(3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-3-oxopropyl)malononitrile is an organic compound characterized by the presence of a chlorophenyl group, a dimethoxyphenyl group, and a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-3-oxopropyl)malononitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 3,4-dimethoxyacetophenone in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with malononitrile under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-3-oxopropyl)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-3-oxopropyl)malononitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-3-oxopropyl)malononitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-N-(2-(3,4-dimethoxyphenyl)ethyl)propanamide
- (4-Chlorophenyl)(3,4-dimethoxyphenyl)methylamine
Uniqueness
2-(3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-3-oxopropyl)malononitrile is unique due to its specific structural features, such as the presence of both chlorophenyl and dimethoxyphenyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H17ClN2O3 |
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Molecular Weight |
368.8 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3-oxopropyl]propanedinitrile |
InChI |
InChI=1S/C20H17ClN2O3/c1-25-19-8-5-14(9-20(19)26-2)17(15(11-22)12-23)10-18(24)13-3-6-16(21)7-4-13/h3-9,15,17H,10H2,1-2H3 |
InChI Key |
WYILAFQIQSQDHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(C#N)C#N)OC |
Origin of Product |
United States |
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